3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one
3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one
Brand Name:
Vulcanchem
CAS No.:
108222-33-9
VCID:
VC0393074
InChI:
InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22)
SMILES:
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Molecular Formula:
C18H10Br2N2O2S
Molecular Weight:
478.2g/mol
3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one
CAS No.: 108222-33-9
Main Products
VCID: VC0393074
Molecular Formula: C18H10Br2N2O2S
Molecular Weight: 478.2g/mol
CAS No. | 108222-33-9 |
---|---|
Product Name | 3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one |
Molecular Formula | C18H10Br2N2O2S |
Molecular Weight | 478.2g/mol |
IUPAC Name | 3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one |
Standard InChI | InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22) |
Standard InChIKey | UNJPIBNPCRHDDC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
PubChem Compound | 1600679 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume